molecular formula C9H8BrF3S B8545070 (3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane

(3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane

Cat. No. B8545070
M. Wt: 285.13 g/mol
InChI Key: WTQQCKHSLRUWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane is a useful research compound. Its molecular formula is C9H8BrF3S and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Bromo-5-(trifluoromethyl)phenyl)(ethyl)sulfane

Molecular Formula

C9H8BrF3S

Molecular Weight

285.13 g/mol

IUPAC Name

1-bromo-3-ethylsulfanyl-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H8BrF3S/c1-2-14-8-4-6(9(11,12)13)3-7(10)5-8/h3-5H,2H2,1H3

InChI Key

WTQQCKHSLRUWNS-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=CC(=C1)C(F)(F)F)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dithiocarbonic acid S-(3-bromo-5-trifluoromethyl-phenyl) ester O-ethyl ester (3.3 g, 10.3 mmoles) was dissolved into 30 mL of EtOH, 10 mL of H2O, and was sealed under nitrogen. To this stirring mixture was added KOH (2.8 g, 50 mmoles) and this mix was stirred at reflux (under nitrogen) for 12 hours. After this period the reaction mixture was evaporated in vacuo and combined with 50 mL of water. The pH was adjusted to <2 using 6N HCl and the resulting mixture was extracted with diethyl ether (3×50 mL). The combined ethereal layer was washed with brine and dried over anhydrous MgSO4. Following evaporation in vacuo the crude thiol was dissolved into 50 mL of acetone. Ethyl bromide (1.5 mL, 20.1 mmoles) and K2CO3 (5 g, 36.2 mmoles) were added, and the mixture was stirring at ambient temperature (under nitrogen) for 6 hours. After this period the mixture was gravity filtered, and evaporated in vacuo to yield crude product. The crude product was purified using flash silica chromatography (0-1% EtOAc/Hexane) to yield 1-bromo-3-ethylsulfanyl-5-trifluoromethyl-benzene (1.33 g, 45% yield) as a yellowish liquid. 1H-NMR (CDCl3): δ 7.56 (s, 1H), 7.52 (s, 1H), 7.43 (s, 1H), 3.0 (q, J=7.3 Hz, 2H), 1.36 (t, J=7.3 Hz, 3H).
Name
Dithiocarbonic acid S-(3-bromo-5-trifluoromethyl-phenyl) ester O-ethyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
5 g
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.